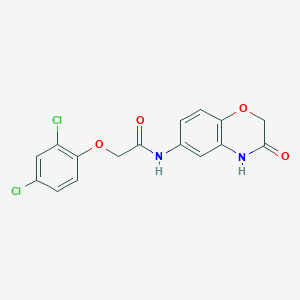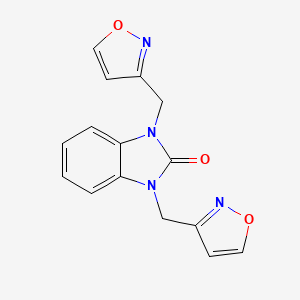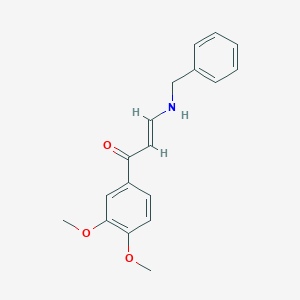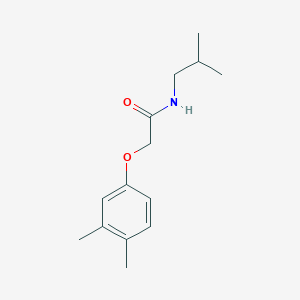![molecular formula C15H20ClN3OS B4996732 3-[(4-chlorophenyl)thio]-N'-(1-methyl-4-piperidinylidene)propanohydrazide](/img/structure/B4996732.png)
3-[(4-chlorophenyl)thio]-N'-(1-methyl-4-piperidinylidene)propanohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(4-chlorophenyl)thio]-N'-(1-methyl-4-piperidinylidene)propanohydrazide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is of particular interest due to its unique chemical structure and potential biological effects. In
Mecanismo De Acción
The mechanism of action of 3-[(4-chlorophenyl)thio]-N'-(1-methyl-4-piperidinylidene)propanohydrazide is not fully understood. However, it is believed to exert its biological effects through the inhibition of certain enzymes and signaling pathways. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. It has also been shown to inhibit the activity of certain protein kinases, which play a role in cell growth and division.
Biochemical and Physiological Effects:
This compound has a variety of biochemical and physiological effects. This compound has been shown to have antimicrobial activity against a variety of bacteria and fungi. It has also been shown to have antitumor activity in vitro and in vivo, suggesting its potential use as a cancer treatment. Additionally, this compound has been shown to have anti-inflammatory effects, which may make it useful in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-[(4-chlorophenyl)thio]-N'-(1-methyl-4-piperidinylidene)propanohydrazide in lab experiments include its unique chemical structure and potential biological effects. However, there are also limitations to its use. This compound may be difficult to synthesize and purify, and its mechanism of action is not fully understood. Additionally, the potential side effects of this compound on biological systems are not well characterized.
Direcciones Futuras
There are many future directions for research on 3-[(4-chlorophenyl)thio]-N'-(1-methyl-4-piperidinylidene)propanohydrazide. One area of interest is the development of new synthesis methods to improve yields and purity. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects on biological systems. There is also potential for the development of new diagnostic and therapeutic applications for this compound in the treatment of various diseases.
Métodos De Síntesis
The synthesis of 3-[(4-chlorophenyl)thio]-N'-(1-methyl-4-piperidinylidene)propanohydrazide involves the reaction of 4-chlorothiophenol with 1-methyl-4-piperidone to form the intermediate 4-(4-chlorophenylthio)butan-2-one. This intermediate is then reacted with hydrazine hydrate to form the final product. The synthesis of this compound has been optimized to produce high yields and purity.
Aplicaciones Científicas De Investigación
3-[(4-chlorophenyl)thio]-N'-(1-methyl-4-piperidinylidene)propanohydrazide has been extensively studied for its potential applications in scientific research. This compound has been shown to have a variety of biological effects, including antimicrobial, antitumor, and anti-inflammatory activities. It has also been studied for its potential use as a diagnostic tool for certain diseases.
Propiedades
IUPAC Name |
3-(4-chlorophenyl)sulfanyl-N-[(1-methylpiperidin-4-ylidene)amino]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClN3OS/c1-19-9-6-13(7-10-19)17-18-15(20)8-11-21-14-4-2-12(16)3-5-14/h2-5H,6-11H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFHVGCHUCYOJAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(=NNC(=O)CCSC2=CC=C(C=C2)Cl)CC1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-methoxy-4-[3-(3-methoxyphenoxy)propoxy]benzaldehyde](/img/structure/B4996657.png)

![ethyl N-{[2-(3-methoxyphenyl)-1,3-benzoxazol-6-yl]carbonyl}-beta-alaninate](/img/structure/B4996671.png)
![3-methyl-2-(3-{1-[3-(3-pyridinyl)propyl]-1H-pyrazol-3-yl}phenyl)pyridine](/img/structure/B4996678.png)

![N-[1-(2,5-dimethyl-1,3-thiazol-4-yl)ethyl]-4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide](/img/structure/B4996684.png)
![2-bromo-N-({[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B4996685.png)
![ethyl 7-bromo-1,14-dimethyl-4,10-bis(4-nitrophenyl)-3,5,9,11-tetraoxo-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-13-carboxylate](/img/structure/B4996692.png)
![4-[(1-{2-[4-(3-chlorobenzyl)-1-piperazinyl]-2-oxoethyl}-1H-tetrazol-5-yl)methyl]morpholine](/img/structure/B4996697.png)

![5-[3-(4-methoxybenzyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-[(5-methyl-1H-pyrazol-3-yl)methyl]-2-pyridinamine](/img/structure/B4996724.png)

![1-cyclohexyl-2-(2,4-difluorobenzyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B4996730.png)